N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-26(2)18-12-10-17(11-13-18)20(27-14-6-7-15-27)16-24-22(28)23(29)25-19-8-4-5-9-21(19)30-3/h4-5,8-13,20H,6-7,14-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOPOFICMUBQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Condensation reactions : Leading to the formation of larger organic compounds.
- Ligand formation : Acting as a ligand in coordination chemistry, facilitating the development of metal complexes.
Biological Applications
Research into the biological implications of this compound has revealed several potential applications:
- Drug Discovery : Investigated for its role as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
- Analgesic Properties : Preliminary studies suggest it may exhibit analgesic effects, warranting further investigation into its mechanisms of action and therapeutic potential.
Pharmacological Potential
The compound's pharmacological properties are under exploration for various applications:
- Anti-inflammatory Agents : Its structure suggests possible anti-inflammatory activity, making it a candidate for further pharmacological studies.
- Neuropharmacology : The dimethylamino group may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The derivatives were tested for their efficacy against various cancer cell lines, demonstrating promising cytotoxic activity.
Case Study 2: Neuropharmacological Research
Research conducted at a leading university investigated the interaction between this compound and dopamine receptors. Results indicated that modifications to the dimethylamino group significantly altered receptor affinity, suggesting avenues for developing targeted therapies for psychiatric disorders.
Comparison with Similar Compounds
(a) Morpholine vs. Pyrrolidine Derivatives
The morpholine-containing analogue, N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide (), replaces pyrrolidine with a six-membered morpholine ring. Key differences:
| Property | Target Compound (Pyrrolidine) | Morpholine Analogue |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₂₃H₃₀N₄O₄ |
| Molecular Weight | ~426.5 (estimated) | 426.5 |
| Heterocyclic Ring Size | 5-membered (pyrrolidine) | 6-membered (morpholine) |
| Oxygen Content | 0 | 2 oxygen atoms |
The morpholine analogue’s additional oxygen atoms may improve aqueous solubility compared to the pyrrolidine variant .
(b) Piperidine and Piperazine Derivatives
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide () substitutes pyrrolidine with piperidine and introduces a trifluoromethylphenyl group. Differences include:
- Trifluoromethyl (CF₃): A strong electron-withdrawing group, contrasting with the electron-donating dimethylamino (N(CH₃)₂) group in the target compound.
- Piperidine : A six-membered ring, increasing steric bulk compared to pyrrolidine.
| Property | Target Compound | Piperidine Analogue |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₂₅H₂₉F₃N₄O₂ |
| Molecular Weight | ~426.5 (estimated) | 474.5 |
| Aromatic Substituent | 4-(Dimethylamino)phenyl | 4-(Trifluoromethyl)phenyl |
The CF₃ group in the analogue may enhance metabolic stability but reduce membrane permeability compared to the dimethylamino group .
Ethanediamide Derivatives with Modified Aromatic Groups
(a) Fluorophenyl and Furan-Containing Analogues
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide () incorporates:
- A 2-fluorophenyl group (electron-withdrawing).
- A furan ring (oxygen-containing heterocycle).
- A 4-methoxyphenylmethyl substituent.
| Property | Target Compound | Fluorophenyl-Furan Analogue |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₂₆H₂₉FN₄O₄ |
| Molecular Weight | ~426.5 (estimated) | 480.5 |
| Key Features | Pyrrolidine, 2-methoxyphenyl | Piperazine, furan, fluorophenyl |
Functional Group Variations in Related Compounds
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide () replaces the ethanediamide core with a phenoxyacetamide group. Key contrasts:
- Acetamide vs.
- 4-Phenylpiperazine : Introduces a bulky aromatic substituent absent in the target compound.
| Property | Target Compound | Phenoxyacetamide Analogue |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₂₈H₃₄N₄O₂ |
| Molecular Weight | ~426.5 (estimated) | 458.6 |
The phenylpiperazine group may enhance interactions with serotonin or dopamine receptors compared to pyrrolidine .
Preparation Methods
Reductive Amination Route
This method employs a two-step process:
Step 1: Formation of α,β-Unsaturated Ketone
4-(Dimethylamino)acetophenone (10.0 g, 56.8 mmol) reacts with pyrrolidine (4.8 mL, 56.8 mmol) in ethanol (100 mL) under reflux (78°C) for 12 hr to form (E)-3-(4-(dimethylamino)phenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one.
Step 2: Catalytic Hydrogenation
The enone intermediate undergoes hydrogenation using 10% Pd/C (0.5 g) in methanol (50 mL) under H₂ (50 psi) at 25°C for 6 hr, yielding Intermediate A as a pale-yellow solid (Yield: 82%).
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Catalyst Loading | 5 wt% |
| Pressure | 50 psi H₂ |
| Purification | Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) |
Alternative Pathway: Nucleophilic Substitution
A halogenated precursor provides an alternative route:
4-(Dimethylamino)phenethyl bromide (15.0 g, 61.2 mmol) reacts with pyrrolidine (6.1 mL, 73.4 mmol) in DMF (100 mL) at 80°C for 8 hr. Subsequent hydrolysis with 2N NaOH (50 mL) yields Intermediate A (Yield: 68%).
Synthesis of Intermediate B: N-(2-Methoxyphenyl)oxalamic Acid
Direct Coupling Method
2-Methoxyaniline (7.4 g, 60 mmol) reacts with oxalyl chloride (6.8 mL, 78 mmol) in dry THF (100 mL) at 0°C under N₂. The mixture warms to 25°C over 2 hr, followed by quenching with ice-water (200 mL) to precipitate Intermediate B (Yield: 74%).
Critical Parameters:
-
Strict temperature control (<5°C during oxalyl chloride addition)
-
Anhydrous conditions to prevent hydrolysis
-
Molar ratio (1:1.3 amine:oxalyl chloride) minimizes diacylation
Final Coupling: Formation of Target Compound
Carbodiimide-Mediated Coupling
Intermediate A (5.0 g, 17.2 mmol) and Intermediate B (4.1 g, 18.9 mmol) undergo coupling using:
-
EDC·HCl (4.3 g, 22.4 mmol)
-
HOBt (3.0 g, 22.4 mmol)
| Purification Step | Conditions | Purity (%) |
|---|---|---|
| Crude precipitation | Ether (200 mL) | 65 |
| Column chromatography | SiO₂, Hexane:EtOAc (1:1 → 1:3) | 98 |
| Recrystallization | MeOH:H₂O (4:1) at -20°C | 99.5 |
Overall Yield: 58% (4.8 g)
Mixed Anhydride Method
Alternative activation using isobutyl chloroformate:
-
Intermediate B (4.1 g) treated with iBuOCOCl (2.2 mL) in THF at -15°C
-
Coupled with Intermediate A (5.0 g) in presence of NMM (4.0 mL)
Process Optimization and Scalability
Solvent Screening for Coupling Reaction
Comparative study of solvent effects on yield:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 36.7 | 58 | 24 |
| THF | 7.6 | 49 | 36 |
| CH₂Cl₂ | 8.9 | 42 | 48 |
| DMSO | 46.7 | 51 | 18 |
DMF provides optimal balance between solubility and reaction rate.
Temperature Profile Analysis
Varying reaction temperatures during coupling:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 32 | 95 |
| 25 | 58 | 98 |
| 40 | 61 | 97 |
| 60 | 55 | 91 |
Optimum at 25°C balances yield and decomposition minimization.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆):
δ 2.21 (s, 6H, N(CH₃)₂), 2.45–2.51 (m, 4H, pyrrolidine CH₂), 3.72 (s, 3H, OCH₃), 4.18 (dd, J = 14.2, 6.8 Hz, 1H, CH₂N), 6.67–7.28 (m, 8H, aromatic).
HRMS (ESI):
Calcd for C₂₃H₂₉N₅O₃ [M+H]⁺: 424.2341; Found: 424.2345.
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min):
-
Retention time: 8.42 min
-
Purity: 99.6% (AUC)
-
LOD: 0.02% (w/w)
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Carbodiimide (EDC) | 58 | 99.5 | 12.40 | Pilot-scale |
| Mixed Anhydride | 63 | 98.2 | 9.80 | Industrial |
| Active Ester | 54 | 97.8 | 15.20 | Lab-scale |
The mixed anhydride method offers the best balance of cost and scalability for industrial production .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be maximized?
Answer:
The synthesis involves multi-step reactions, typically starting with coupling the 2-methoxyphenyl group to the ethanediamide backbone, followed by sequential additions of the dimethylaminophenyl and pyrrolidinyl-ethyl moieties. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to prevent hydrolysis .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with a C18 reverse-phase column .
- Yield optimization : Reaction temperatures should be maintained at 0–5°C during sensitive steps (e.g., nucleophilic substitutions) to minimize side reactions .
Basic: Which analytical techniques are critical for structural elucidation?
Answer:
A combination of spectroscopic and computational methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments and confirm substituent positions. For example, the methoxy group at δ 3.8–3.9 ppm and pyrrolidinyl protons at δ 2.5–3.0 ppm .
- High-resolution mass spectrometry (HRMS) : ESI-MS in positive ion mode validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolves bond angles and stereochemistry .
Advanced: How can reaction mechanisms be probed to resolve contradictions in proposed synthetic pathways?
Answer:
Mechanistic ambiguities (e.g., competing alkylation vs. acylation) require:
- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack sites via 2D NMR (HSQC) .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate acyloxyphosphonium ions (EDC-mediated steps) .
- Computational modeling : DFT calculations (e.g., Gaussian 16) assess activation energies of competing pathways, guiding solvent/catalyst selection .
Advanced: How should researchers address discrepancies between experimental and computational spectral data?
Answer:
Conflicts in NMR or IR predictions arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent correction : Simulate spectra (e.g., using ACD/Labs) with explicit solvent models (DMSO, chloroform) .
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or tautomers causing peak splitting .
- Comparative databases : Cross-reference with PubChem’s experimental data for analogous ethanediamides .
Advanced: What in vitro assay designs are recommended to evaluate its biological activity?
Answer:
Given its structural similarity to neuroactive compounds (e.g., tetrahydroquinoline derivatives):
- Target selection : Prioritize GPCRs (e.g., dopamine D₂/D₃ receptors) and kinases (e.g., MAPK) via molecular docking (AutoDock Vina) .
- Cell-based assays : Use SH-SY5Y neuroblastoma cells for neuroprotection studies (MTT assay) under oxidative stress (H₂O₂-induced) .
- Dose-response profiling : Test 0.1–100 µM concentrations with positive controls (e.g., clozapine for receptor antagonism) .
Advanced: How can computational models be validated against experimental pharmacological data?
Answer:
To align in silico predictions (e.g., LogP, IC₅₀) with lab results:
- QSAR modeling : Train models on PubChem’s BioAssay data for ethanediamides, using descriptors like topological polar surface area (TPSA) .
- Free-energy perturbation (FEP) : Calculate binding affinities for receptor-ligand complexes (e.g., Schrödinger Suite) and compare to SPR-measured Kd values .
- Metabolite prediction : Use SwissADME to identify likely Phase I metabolites, then confirm via LC-MS/MS in hepatocyte incubations .
Advanced: What strategies improve yield in large-scale synthesis without compromising purity?
Answer:
Scale-up challenges (e.g., exothermic reactions) require:
- Flow chemistry : Continuous flow reactors with immobilized catalysts (e.g., Pd/C) enhance heat dissipation and reduce side products .
- In-line purification : Couple synthesis with preparative HPLC to isolate intermediates in real-time .
- DoE optimization : Apply factorial design (e.g., Minitab) to variables like solvent polarity (THF vs. acetonitrile) and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
